Product packaging for 3-([1,1'-Biphenyl]-3-yl)acrylic acid(Cat. No.:CAS No. 229006-83-1)

3-([1,1'-Biphenyl]-3-yl)acrylic acid

Cat. No.: B3421803
CAS No.: 229006-83-1
M. Wt: 224.25 g/mol
InChI Key: QQQNPVHFBDPNNA-MDZDMXLPSA-N
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Description

Contextualization of Biphenyl (B1667301) Derivatives in Synthetic Chemistry

Biphenyl derivatives are a class of organic compounds characterized by two phenyl rings linked by a single bond. This structural motif is of profound importance in synthetic chemistry for several reasons. The biphenyl unit serves as a rigid and planar scaffold, which can be strategically functionalized to create molecules with specific three-dimensional arrangements. cas.org This rigidity is a desirable trait in the design of liquid crystals, where the alignment of molecules is crucial for their optical properties.

Furthermore, the biphenyl core is a prevalent feature in many pharmacologically active compounds. Its presence can influence a molecule's biological activity by providing a hydrophobic surface for receptor binding and by dictating the spatial orientation of other functional groups. The versatility of biphenyl derivatives is further underscored by their use as intermediates in the synthesis of a wide array of more complex molecules, including natural products and advanced materials.

Significance of Acrylic Acid Moieties in Organic Synthesis and Functional Molecules

The acrylic acid moiety, an α,β-unsaturated carboxylic acid, is another fundamental building block in organic synthesis. Its reactivity is dominated by the conjugated system of the double bond and the carboxyl group, making it susceptible to a variety of chemical transformations. Acrylic acid and its esters are key monomers in the production of a vast range of polymers and resins, which find applications as adhesives, coatings, and superabsorbent materials. tijer.org

From a functional perspective, the carboxylic acid group can participate in hydrogen bonding and can be deprotonated to form a carboxylate, which can interact with biological targets or serve as a coordination site for metal ions. The vinyl group allows for polymerization and other addition reactions, enabling the incorporation of the acrylic acid moiety into larger molecular frameworks. tijer.org

Rationale for Focused Investigation of 3-([1,1'-Biphenyl]-3-yl)acrylic acid

The focused investigation of this compound stems from the synergistic potential of its biphenyl and acrylic acid components. The compound's structure suggests its utility as a versatile building block in both materials science and medicinal chemistry. The rigid biphenyl scaffold, combined with the reactive acrylic acid tail, presents opportunities for the synthesis of novel polymers and liquid crystalline materials.

In the realm of drug discovery, this molecule could serve as a scaffold for the development of new therapeutic agents. The biphenyl group can be modified to optimize interactions with biological targets, while the acrylic acid moiety provides a handle for further chemical elaboration or can itself contribute to the molecule's biological activity.

Below is a table summarizing the basic properties of this compound:

PropertyValue
CAS Number 134551-50-9
Molecular Formula C₁₅H₁₂O₂
Molecular Weight 224.26 g/mol
IUPAC Name 3-([1,1'-biphenyl]-3-yl)prop-2-enoic acid

Key Research Questions and Objectives Guiding Academic Inquiry

While specific, in-depth research on this compound is not extensively documented in publicly available literature, the structure of the compound itself suggests several key research questions that would likely guide its academic inquiry:

Synthetic accessibility and optimization: What are the most efficient and scalable synthetic routes to produce this compound with high purity?

Physicochemical properties: What are the detailed photophysical, thermal, and electronic properties of this compound?

Polymerization potential: Can this molecule be effectively polymerized, and what are the properties of the resulting polymers?

Liquid crystalline behavior: Does the molecular structure of this compound or its derivatives lead to the formation of liquid crystalline phases?

Biological activity: Does this compound exhibit any significant biological activity, for instance, as an enzyme inhibitor or a receptor ligand?

Structure-activity relationships: How do modifications to the biphenyl or acrylic acid moieties influence the properties and potential applications of the molecule?

The primary objectives of such research would be to thoroughly characterize the compound, explore its potential in materials and medicinal applications, and establish a foundational understanding of its chemical behavior.

Overview of Current Research Landscape and Unaddressed Scientific Gaps

The current research landscape for this compound appears to be in a nascent stage. While the parent structures, biphenyl and acrylic acid, are extensively studied, their specific combination in this isomeric form has not been the subject of widespread investigation. Chemical suppliers list the compound, indicating its availability for research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O2 B3421803 3-([1,1'-Biphenyl]-3-yl)acrylic acid CAS No. 229006-83-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3-phenylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-15(17)10-9-12-5-4-8-14(11-12)13-6-2-1-3-7-13/h1-11H,(H,16,17)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQNPVHFBDPNNA-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229006-83-1
Record name (2E)-3-(3-phenylphenyl)prop-2-enoic acid
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Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 3-([1,1'-Biphenyl]-3-yl)acrylic acid, a combination of one-dimensional and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals.

High-resolution ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum is characterized by distinct regions for the aromatic, vinylic, and carboxylic acid protons. The protons of the acrylic acid moiety (H-α and H-β) typically appear as doublets due to their coupling. The trans-configuration of the double bond is confirmed by a large coupling constant (J) of approximately 15-16 Hz. The nine protons of the biphenyl (B1667301) group resonate in the aromatic region, typically between 7.30 and 7.80 ppm, with complex splitting patterns due to multiple spin-spin couplings. The carboxylic acid proton is often observed as a broad singlet at a downfield chemical shift (δ > 10 ppm), though its visibility can depend on the solvent and concentration.

The ¹³C NMR spectrum complements the proton data by showing a signal for each unique carbon atom. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 172 ppm. The vinylic carbons and the 12 carbons of the biphenyl system resonate in the range of approximately 118 to 145 ppm. The specific chemical shifts are sensitive to the electronic effects of the substituents.

The following tables provide representative ¹H and ¹³C NMR data for this compound, based on established values for structurally similar compounds.

Representative ¹H NMR Data for this compound Solvent: DMSO-d₆

Proton AssignmentApprox. Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-COOH~12.4br s (broad singlet)-
Aromatic-H (Biphenyl)~7.35-7.85m (multiplet)-
Ar-CH= (H-β)~7.65d (doublet)~16.0
=CH-COOH (H-α)~6.55d (doublet)~16.0

Representative ¹³C NMR Data for this compound Solvent: DMSO-d₆

Carbon AssignmentApprox. Chemical Shift (δ, ppm)
-COOH~172.0
Ar-CH= (C-β)~144.5
Aromatic-C (Quaternary)~141.5, ~140.0, ~134.5
Aromatic-CH~126.0-130.0
=CH-COOH (C-α)~118.5

While 1D NMR provides primary structural data, 2D NMR techniques are essential for confirming the complex assignments, especially for the overlapping signals in the aromatic region. The use of a full suite of 2D NMR experiments is standard practice for the characterization of biphenyl-based acrylates. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a strong cross-peak would be observed between the vinylic protons H-α and H-β, confirming their direct coupling. It would also show correlations between adjacent protons within each of the phenyl rings, helping to trace the connectivity of the aromatic systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons (¹H-¹³C). It allows for the unambiguous assignment of carbon signals for all protonated carbons by correlating the proton shifts with their corresponding carbon shifts. For instance, the signal for H-α would show a cross-peak to the signal for C-α.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close in space, providing information about the molecule's conformation and stereochemistry. A key correlation would be a cross-peak between the vinylic H-β and the ortho protons on the adjacent phenyl ring, which supports the spatial arrangement of the acrylic acid side chain relative to the biphenyl core.

Solid-State NMR (ssNMR) is a valuable, albeit less common, technique for characterizing molecules directly in their solid, crystalline form. Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR can provide detailed information about the molecular conformation, crystal packing, and intermolecular interactions (such as hydrogen bonding) in the solid state. Furthermore, ssNMR is highly sensitive to polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. While specific ssNMR studies on this compound are not prominent in the literature, this technique holds the potential to reveal insights into the hydrogen-bonding network of the carboxylic acid dimers and the packing arrangement of the biphenyl moieties in the crystal lattice.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. The molecular formula of this compound is C₁₅H₁₂O₂. High-resolution techniques like Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap analyzers can measure the mass with an error of less than 5 ppm. This precision allows for the confident determination of the chemical formula, distinguishing it from other compounds with the same nominal mass.

Calculated Exact Masses for this compound

Ion SpeciesFormulaCalculated Mass (Da)
[M+H]⁺ (Protonated)C₁₅H₁₃O₂⁺225.09101
[M+Na]⁺ (Sodium Adduct)C₁₅H₁₂O₂Na⁺247.07300
[M-H]⁻ (Deprotonated)C₁₅H₁₁O₂⁻223.07645

In tandem mass spectrometry (MS/MS), a specific ion (e.g., the protonated or deprotonated molecule) is selected and fragmented to produce a characteristic pattern of daughter ions. Analyzing these fragments provides powerful confirmation of the proposed structure.

For this compound, a plausible fragmentation pathway for the positive ion [M+H]⁺ (m/z 225.09) would involve common losses for a carboxylic acid:

Loss of water (H₂O): A primary fragmentation would be the loss of a water molecule (18.01 Da) to form an acylium ion at m/z 207.08.

Loss of carbon monoxide (CO): Following the loss of water, the resulting ion could lose carbon monoxide (27.99 Da), a common fragmentation for aromatic systems, yielding a fragment at m/z 179.09.

Alternatively, fragmentation of the deprotonated molecule [M-H]⁻ (m/z 223.08) in negative ion mode would likely proceed via:

Loss of carbon dioxide (CO₂): The most characteristic fragmentation for a deprotonated carboxylic acid is the loss of CO₂ (44.00 Da), which would produce a prominent fragment ion at m/z 179.08.

X-ray Crystallography and Single Crystal Diffraction Studies

X-ray crystallography stands as the definitive method for elucidating the atomic-level structure of crystalline solids. For this compound, single-crystal X-ray diffraction would provide precise data on its molecular architecture and the arrangement of molecules within the crystal lattice. researchgate.netresearchgate.net

While specific crystallographic data for this compound is not publicly available, the expected conformation and stereochemistry can be inferred from its constituent parts and related structures.

Biphenyl Moiety: The two phenyl rings of the biphenyl group are typically not coplanar in the solid state due to steric hindrance between the ortho-hydrogens. This results in a dihedral angle (twist angle) between the planes of the two rings. ic.ac.uk In the solid state, this angle is influenced by a balance between intramolecular steric repulsion, which favors a twisted conformation, and intermolecular packing forces, which may favor a more planar structure to maximize stabilizing interactions like π-π stacking. ic.ac.ukwsu.edu

Acrylic Acid Moiety: The acrylic acid portion of the molecule introduces additional conformational and stereochemical elements. The double bond is expected to possess an (E)-stereochemistry (trans), which is generally more stable than the (Z)-isomer (cis). The conformation around the C-C single bond of the propenoic acid group can exist as s-cis or s-trans conformers. researchgate.net The specific conformation adopted in the crystal would be the one that represents the lowest energy state, considering both intramolecular and intermolecular forces. mdpi.com

The arrangement of molecules in the crystal lattice is governed by various non-covalent interactions. For this compound, the following interactions are anticipated to be significant:

Hydrogen Bonding: The carboxylic acid functional group is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules would form centrosymmetric dimers in the solid state, linked by strong O-H···O hydrogen bonds between their carboxylic acid groups. This is a very common and stable packing motif for carboxylic acids. researchgate.net

The interplay of these forces dictates the final crystal structure, influencing properties such as melting point, solubility, and density.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of molecules. icm.edu.pl These vibrations are specific to the types of bonds and functional groups present, making these methods ideal for structural confirmation and conformational analysis. researchgate.net

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its distinct functional groups. The table below outlines the anticipated key vibrations based on data from acrylic acid, biphenyl, and other related compounds. spectroscopyonline.comlibretexts.orgresearchgate.net

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Carboxylic AcidO-H stretch3200 - 2500Broad, StrongWeak
Carboxylic AcidC=O stretch~1710 - 1680StrongModerate
AlkeneC=C stretch~1640 - 1625ModerateStrong
AromaticC=C stretch~1600, 1480ModerateStrong
Carboxylic AcidC-O stretch~1320 - 1210StrongWeak
BiphenylRing-Ring stretch~1270WeakStrong
Alkene=C-H bend (out-of-plane)~980StrongWeak
AromaticC-H bend (out-of-plane)~800 - 690StrongWeak

Data is inferred from spectroscopic studies of acrylic acid, biphenyl, and related structures. wsu.eduspectroscopyonline.comresearchgate.netuwo.ca

Subtle changes in molecular conformation can be detected by vibrational spectroscopy.

Carbonyl Stretching (C=O): The exact frequency of the C=O stretching vibration is sensitive to its environment. Conjugation with the C=C double bond and the biphenyl system, as well as the formation of hydrogen-bonded dimers, typically lowers the C=O stretching frequency compared to a non-conjugated, non-hydrogen-bonded carboxylic acid. researchgate.netspectroscopyonline.com

Low-Frequency Modes: Raman spectroscopy is particularly useful for observing low-frequency vibrations. uwo.canih.gov The torsional mode corresponding to the twisting of the two phenyl rings of the biphenyl unit is expected in the low-frequency region (typically below 100 cm⁻¹). The frequency of this mode is directly related to the rotational barrier and the dihedral angle. horiba.com Similarly, vibrations associated with the acrylic acid group's conformation can provide insight into the s-cis/s-trans isomerism. researchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible and fluorescence spectroscopy provide information about the electronic transitions within a molecule.

The electronic absorption spectrum of this compound in a suitable solvent is expected to be dominated by π→π* transitions associated with its extensive conjugated system. The chromophore can be viewed as the biphenyl system in conjugation with the propenoic acid moiety. This extended conjugation is expected to cause a significant red-shift (shift to longer wavelengths) of the absorption maxima compared to non-conjugated biphenyl or acrylic acid alone. nsf.gov Theoretical calculations on acrylic acid suggest absorption in the UV range, which is shifted by conjugation. researchgate.net

Analysis of Chromophores and Electronic Transitions

A chromophore is the part of a molecule responsible for its color, which arises from the absorption of light at specific wavelengths. In this compound, the chromophoric system is composed of the biphenyl group conjugated with the acrylic acid moiety. The extended π-system across these two components is expected to give rise to characteristic electronic transitions.

The analysis of these transitions typically involves UV-Visible absorption spectroscopy. For a compound like this, one would expect to observe π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands provide critical information about the electronic structure.

Further insight into the nature of electronic transitions can be gained through computational chemistry. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to model the electronic transitions and predict the absorption spectra of molecules. Such studies can help to identify the specific molecular orbitals involved in each transition and to understand the charge-transfer character of the excitations. crysdotllc.com For instance, analysis would reveal whether the electronic transitions are localized on the biphenyl or acrylic acid fragments, or if they are delocalized across the entire molecule.

As of this writing, no specific experimental or theoretical data on the chromophores and electronic transitions of this compound have been published.

Quantum Yield and Lifetime Measurements

The photoluminescence quantum yield (Φf) and the fluorescence lifetime (τf) are fundamental parameters that quantify the efficiency and dynamics of the fluorescence process. The quantum yield is the ratio of the number of photons emitted to the number of photons absorbed, representing the efficiency of the conversion of absorbed light into emitted light. bldpharm.com The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon.

The measurement of these properties is crucial for understanding the de-excitation pathways of an excited molecule. A high quantum yield suggests that fluorescence is a dominant decay pathway, while a low quantum yield indicates that non-radiative processes, such as internal conversion or intersystem crossing, are more prevalent.

Experimental determination of the quantum yield often involves a comparative method, using a standard compound with a known quantum yield. nih.govmdpi.com Fluorescence lifetime measurements are typically performed using time-resolved fluorescence spectroscopy, such as Time-Correlated Single Photon Counting (TCSPC). mdpi.com

These photophysical parameters are highly sensitive to the molecular environment, including the solvent polarity and viscosity. nih.govnih.gov Therefore, a comprehensive study would involve measuring the quantum yield and lifetime of this compound in a range of solvents to probe its response to different environments.

Currently, there is no published data on the fluorescence quantum yield or lifetime for this compound. Such data would be invaluable for assessing its potential in applications such as fluorescent probes, organic light-emitting diodes (OLEDs), or other optoelectronic devices. aip.orgrsc.org

Computational and Theoretical Studies of 3 1,1 Biphenyl 3 Yl Acrylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of computational studies, providing a framework to solve the Schrödinger equation for a given molecule and thereby determine its electronic structure and energy.

Density Functional Theory (DFT) has emerged as a leading method for the computational study of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. nih.gov For aromatic systems like 3-([1,1'-Biphenyl]-3-yl)acrylic acid, DFT is particularly well-suited to describe the delocalized π-electron systems.

In a typical DFT study of this molecule, the B3LYP hybrid functional is often employed. nih.gov This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and has been shown to provide reliable results for a wide range of organic molecules. nih.govdergipark.org.tr Calculations would typically involve geometry optimization to find the lowest energy structure, followed by the calculation of electronic properties.

Key electronic parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. dergipark.org.tr A larger gap suggests lower reactivity and higher stability. For acrylic acid, a related parent structure, the HOMO-LUMO gap has been calculated to be 5.545 eV, indicating significant stability. dergipark.org.trresearchgate.net For this compound, the extended conjugation from the biphenyl (B1667301) group would be expected to lower this gap, thereby increasing its reactivity.

The distribution of these frontier orbitals is also revealing. In this compound, the HOMO is expected to be distributed primarily over the biphenyl rings and the acrylic double bond, which are the most electron-rich regions. Conversely, the LUMO is likely centered on the carboxylic acid group and the conjugated system, indicating the sites most susceptible to nucleophilic attack.

Table 1: Illustrative DFT-Calculated Electronic Properties

PropertyDescriptionExpected Trend for this compound
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.Higher (less negative) than in acrylic acid due to extended conjugation.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.Lower (less negative) than in acrylic acid.
HOMO-LUMO Gap Difference in energy between HOMO and LUMO; indicates chemical reactivity.Smaller than in acrylic acid, suggesting higher reactivity.
Dipole Moment Measure of the overall polarity of the molecule.Non-zero due to the presence of the polar carboxylic acid group.

While DFT is a workhorse for many applications, ab initio methods, which are based on first principles without empirical parameterization, are used when higher accuracy is required. researchgate.net Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can provide benchmark-quality energies.

For a molecule the size of this compound, high-level ab initio calculations would be computationally very demanding. They are more likely to be used to validate the results of DFT methods for a simplified model of the molecule or to calculate specific properties with high precision, such as the rotational barrier between the phenyl rings.

The choice of basis set is a critical parameter in any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. wikipedia.org For molecules containing second-row elements and extensive π-systems, Pople-style basis sets like 6-311++G(d,p) are a common choice. nih.gov This notation indicates a triple-zeta valence shell description, with diffuse functions (++) to better describe anions and weak interactions, and polarization functions (d,p) to allow for more flexibility in the orbital shapes. usc.edu

For higher accuracy, Dunning's correlation-consistent basis sets, such as cc-pVTZ, are often used. researchgate.net The choice of basis set is a trade-off between accuracy and computational expense. For geometry optimizations, a smaller basis set might be used, followed by single-point energy calculations with a larger, more robust basis set.

Table 2: Common Basis Sets for Organic Molecule Calculations

Basis SetDescriptionTypical Application
STO-3G Minimal basis set, each atomic orbital is represented by 3 Gaussian functions. gaussian.comLow-cost, often used for preliminary calculations or very large systems. researchgate.net
6-31G(d) Pople-style split-valence basis set with polarization functions on heavy atoms.Good balance of cost and accuracy for geometry optimizations of organic molecules.
6-311++G(d,p) Triple-split valence basis set with diffuse and polarization functions on all atoms. nih.govHigh-accuracy calculations of energies and properties for medium-sized molecules.
cc-pVTZ Dunning's correlation-consistent triple-zeta basis set. researchgate.netHigh-accuracy calculations, often used for benchmarking.

Molecular Geometry and Conformational Analysis

The three-dimensional structure of this compound is not static. Rotation around single bonds gives rise to different conformers, each with a distinct energy.

To understand the conformational landscape, a potential energy surface (PES) can be mapped. This involves systematically changing key dihedral angles in the molecule and calculating the energy at each point. For this compound, the most important dihedral angles are the one defining the twist between the two phenyl rings of the biphenyl unit and the angles defining the orientation of the acrylic acid group relative to the phenyl ring it is attached to.

The PES would reveal the global minimum energy conformation, as well as other local minima corresponding to stable conformers. It also shows the energy barriers that must be overcome to transition between these conformers.

The rotation around the central C-C bond in the biphenyl moiety is a classic example of a torsional barrier. In the gas phase, biphenyl itself has a twisted conformation with a dihedral angle of about 44 degrees. The planar conformation represents a transition state for the interconversion of the two twisted forms. The energy barrier for this rotation is relatively small, on the order of a few kcal/mol. rsc.org For substituted biphenyls, this barrier can be significantly higher depending on the size and nature of the substituents. rsc.org

In this compound, the acrylic acid group at the 3-position is not expected to sterically hinder the rotation of the other phenyl ring to a large extent. Therefore, the torsional barrier for the biphenyl unit is likely to be similar to that of unsubstituted biphenyl.

The rotation of the acrylic acid group relative to its attached phenyl ring will also have specific energy minima. The planar conformations, where the acrylic acid group is coplanar with the phenyl ring, are expected to be the most stable due to maximal π-conjugation. There will be two such planar conformers, corresponding to the s-cis and s-trans arrangements of the double bond and the phenyl ring. The energy difference between these is typically small.

Reactivity Prediction and Reaction Mechanism Elucidation

Computational chemistry serves as a powerful tool for predicting the chemical reactivity of this compound and for elucidating the mechanisms of its reactions.

Transition State Characterization and Reaction Pathways

Understanding the reaction pathways of this compound is crucial for predicting its chemical behavior. Key reactions for this molecule would involve the acrylic acid functional group (such as esterification or polymerization) and the aromatic biphenyl system (such as electrophilic substitution).

Computational methods, particularly Density Functional Theory (DFT), are employed to map out the potential energy surface for these reactions. This process involves:

Locating Reactants and Products: The geometries of the starting materials and final products are optimized to find their lowest energy structures.

Identifying Transition States: A transition state (TS) is the highest energy point along the reaction coordinate. Computational algorithms are used to locate this saddle point on the potential energy surface. Characterizing the TS is essential, as its energy determines the activation energy and, consequently, the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a TS is identified, IRC calculations are performed to confirm that the located transition state correctly connects the reactants with the desired products, thus validating the reaction pathway.

For instance, in a hypothetical esterification reaction, computational analysis would model the approach of an alcohol molecule, the formation of the tetrahedral intermediate, and the subsequent elimination of water, calculating the energy of each transition state and intermediate along the way. Similarly, for the polymerization of the acrylate (B77674) group, a process known to be highly exergonic, computational models can help understand the initiation and propagation steps. researchgate.net

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. numberanalytics.comlibretexts.org

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor in a reaction. For this compound, the HOMO is expected to be localized primarily on the electron-rich biphenyl ring system, making this part of the molecule susceptible to attack by electrophiles.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital serves as the electron acceptor. The LUMO is anticipated to be centered on the electron-withdrawing acrylic acid moiety, particularly the β-carbon of the double bond, which is conjugated to the carbonyl group. This makes the molecule reactive towards nucleophiles at this position. researchgate.net

The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity of the molecule. researchgate.netdergipark.org.tr A small HOMO-LUMO gap indicates that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations are commonly used to compute the energies and visualize the spatial distribution of these frontier orbitals. researchgate.netlibretexts.org

Table 1: FMO Theory Application to this compound
OrbitalExpected Location of Electron DensityPredicted Reactivity
HOMOBiphenyl ring systemSite for electrophilic attack
LUMOAcrylic acid moiety (conjugated system)Site for nucleophilic attack (Michael addition)
HOMO-LUMO GapDetermines overall reactivity and electronic transitionsA smaller gap suggests higher reactivity

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods allow for the accurate prediction of various spectroscopic properties, which is invaluable for structure confirmation and characterization.

NMR Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts and coupling constants. acdlabs.com For this compound, predictions would detail the complex aromatic region signals from the biphenyl protons and the distinct signals for the vinyl protons of the acrylate group, which typically appear as doublets. reddit.comchemicalbook.com The predicted spectrum would help in assigning the experimental signals, especially for the complex splitting patterns in the aromatic region. nih.gov

IR Spectroscopy: Infrared (IR) spectra can be simulated by calculating the vibrational frequencies of the molecule. dergipark.org.tr These calculations can predict characteristic absorption bands, such as the O-H stretch of the carboxylic acid, the strong C=O stretch, the C=C double bond stretches (both vinyl and aromatic), and the C-H bending and stretching frequencies. libretexts.org Comparing the predicted spectrum with an experimental one aids in confirming the presence of key functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption. researchgate.net For this compound, the extensive π-conjugated system involving the biphenyl rings and the acrylic acid group is expected to result in strong absorption in the UV region. TD-DFT calculations can predict the maximum absorption wavelength (λmax) and the corresponding molar absorptivity, providing insight into the electronic structure of the molecule. rsc.org

Table 2: Predicted Spectroscopic Features for this compound
SpectroscopyPredicted FeatureStructural Origin
NMRAromatic proton signals (multiplets)Protons on the two phenyl rings
Vinylic proton signals (doublets)Protons on the C=C double bond of the acrylate
Carboxylic acid proton signal (broad singlet)-COOH group
IRStrong, broad band (~3000 cm⁻¹)O-H stretch of carboxylic acid
Strong, sharp band (~1700 cm⁻¹)C=O stretch of carboxylic acid
Medium bands (~1600-1640 cm⁻¹)C=C stretches (aromatic and vinylic)
UV-VisStrong absorption in the UV rangeπ → π* transitions in the conjugated system

Structure-Activity Relationship (SAR) Studies from a Theoretical Perspective

Theoretical Structure-Activity Relationship (SAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For this compound, this approach would be used to guide the design of derivatives with enhanced activity for a specific biological target.

The process typically involves:

Designing a Virtual Library: A series of analogues is created by systematically modifying the parent structure of this compound. Modifications could include adding various substituents (e.g., halogens, alkyl, or nitro groups) to different positions on the biphenyl rings or altering the linker. nih.govnih.gov

Calculating Molecular Descriptors: For each virtual compound, a range of quantum chemical descriptors are calculated. These can include electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., LogP).

Developing a QSAR Model: Statistical methods, such as multiple linear regression or more advanced techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are used to build a model that links the calculated descriptors to biological activity. mdpi.com

Predicting Activity: The resulting QSAR model can then be used to predict the biological activity of new, yet-to-be-synthesized compounds, allowing chemists to prioritize the synthesis of the most promising candidates. researchgate.net

Table 3: Hypothetical Theoretical SAR Study Outline
Structural Modification SiteExample SubstituentsCalculated DescriptorsPotential Impact on Activity
Biphenyl Rings (ortho-, meta-, para-)-F, -Cl, -CH₃, -NO₂, -OHElectrostatic potential, Hammett parameters, Steric bulkAltering binding affinity and selectivity
Acrylic Acid MoietyEsterification, AmidationHydrogen bonding potential, Lipophilicity (LogP)Modifying solubility and cell permeability
Vinyl LinkerSaturation (propanoic acid)Conformational flexibility, GeometryChanging the spatial arrangement of key functional groups

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape. researchgate.netmdpi.com

The key flexible bonds in this molecule are the C-C single bond connecting the two phenyl rings and the C-C bond linking the biphenyl unit to the acrylic acid group. Rotation around these bonds gives rise to a wide range of possible three-dimensional shapes (conformations).

MD simulations provide detailed information on:

Conformational Preferences: By simulating the molecule's dynamics, it is possible to identify the most populated (lowest energy) conformations in a given environment (e.g., in a vacuum or in a solvent).

Rotational Barriers: The simulations can quantify the energy barriers to rotation around the key single bonds, indicating how easily the molecule can switch between different conformations.

Solvent Effects: Running simulations in an explicit solvent (like water) allows for the study of how solvent molecules interact with the compound and influence its preferred shape and dynamics.

Understanding the accessible conformations is critical, as the biological activity of a molecule often depends on its ability to adopt a specific shape to fit into the binding site of a protein or other biological target.

Explorations in Chemical Biology and Medicinal Chemistry Design Principles

Scaffold Derivatization for Biological Target Interaction Studies

The process of scaffold derivatization is fundamental to understanding how a molecule interacts with its biological target. For the 3-([1,1'-biphenyl]-3-yl)acrylic acid scaffold, derivatization involves systematically modifying different parts of the molecule to probe the structure-activity relationship (SAR). The goal is to identify which molecular modifications enhance binding affinity and selectivity for a target protein.

Key regions for derivatization on this scaffold include:

The Biphenyl (B1667301) Rings: Substituents can be added to various positions on either of the two phenyl rings. Introducing electron-donating or electron-withdrawing groups, halogens, or bulky alkyl groups can alter the electronic properties and steric profile of the molecule, influencing how it fits into a protein's binding pocket.

The Acrylic Acid Moiety: The carboxylic acid can be esterified or converted to an amide to study the importance of the hydrogen-bonding capabilities of the carboxyl group. The vinyl linker can also be modified to alter the geometry and flexibility between the biphenyl group and the acidic head.

The Rotational Axis: The bond connecting the two phenyl rings allows for rotational flexibility. Introducing substituents at the ortho positions (2, 6, 2', 6') can restrict this rotation, locking the molecule into a specific conformation, which can lead to higher binding affinity if that conformation is favorable for the target.

This systematic modification allows researchers to build a library of related compounds. Screening this library against a biological target, such as an enzyme or receptor, provides valuable data on which chemical features are critical for biological activity. For instance, the development of diverse, adjustable axially chiral biphenyl ligands demonstrates how modifying substituents at various positions can create a range of catalysts and ligands with tailored properties for specific reactions. nih.gov This principle of fine-tuning by substitution is directly applicable to optimizing the interaction of this compound derivatives with their biological targets.

Rational Design of Ligands Based on this compound Scaffold

Rational ligand design utilizes the structural information of a biological target or a set of known active molecules to design new, more potent compounds. The this compound scaffold serves as an excellent starting point for such design efforts. mit.edu The design process typically follows two main paths:

Structure-Based Design: If the three-dimensional structure of the target protein is known (e.g., from X-ray crystallography), the biphenyl acrylic acid scaffold can be computationally docked into the active site. This allows medicinal chemists to visualize how the molecule binds and to identify opportunities for improvement. For example, if a pocket of empty space is observed near one of the phenyl rings, a derivative with a substituent at that position can be designed to fill the pocket and increase binding affinity.

Ligand-Based Design: In the absence of a target structure, a model can be built based on a series of known active and inactive molecules. By comparing the structures of these molecules, a pharmacophore model can be generated, which defines the essential spatial arrangement of chemical features required for activity. New ligands can then be designed by fitting the this compound scaffold to this pharmacophore model.

The development of axially chiral biphenyl ligands highlights the power of rational design, where adjusting substituent groups at specific positions leads to more efficient ligands and catalysts for asymmetric synthesis. nih.gov This approach, guided by mechanistic analysis and kinetics, allows for the creation of ligands with significantly improved performance. mit.edu

Mechanism of Action Investigations at the Molecular Level (e.g., Enzyme Inhibition Kinetics in vitro)

Once a derivative of the this compound scaffold shows biological activity, such as inhibiting an enzyme, it is crucial to understand its mechanism of action at the molecular level. Enzyme inhibition kinetics studies are a primary tool for this investigation. libretexts.org These in vitro assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor.

The data from these experiments can reveal the type of inhibition:

Competitive Inhibition: The inhibitor binds to the same active site as the substrate. In this case, the inhibitor's effect can be overcome by increasing the substrate concentration. Kinetically, this is observed as an increase in the Michaelis constant (Kₘ) with no change in the maximum reaction velocity (Vₘₐₓ). researchgate.net

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding changes the enzyme's conformation, reducing its efficiency. This type of inhibition cannot be overcome by increasing the substrate concentration and results in a decrease in Vₘₐₓ with no change in Kₘ.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This is characterized by a decrease in both Vₘₐₓ and Kₘ.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Kₘ and Vₘₐₓ.

For example, studies on biphenyl-3-oxo-1,2,4-triazine derivatives as cholinesterase inhibitors found that the most potent compound exhibited non-competitive inhibition. nih.gov Similarly, investigations into hydroxysteroid dehydrogenase revealed competitive inhibition by certain steroid derivatives, with clearly defined inhibition constants (Kᵢ). nih.gov By determining these kinetic parameters for derivatives of this compound, researchers can gain a precise understanding of how they interfere with enzyme function.

Table 1: Illustrative Enzyme Inhibition Data for Hypothetical Derivatives
CompoundTarget EnzymeIC₅₀ (µM)Inhibition TypeKᵢ (µM)
Derivative A (Parent Scaffold)Cyclooxygenase-2 (COX-2)15.2Competitive7.8
Derivative B (4'-Fluoro)Cyclooxygenase-2 (COX-2)5.1Competitive2.5
Derivative C (4'-Methoxy)Matrix Metalloproteinase-3 (MMP-3)0.8Non-competitive0.6
Derivative D (Amide)Cyclooxygenase-2 (COX-2)25.8Competitive13.1

This table presents hypothetical data for illustrative purposes, based on findings for analogous compound classes.

Protein-Ligand Interaction Modeling and Docking Studies (Focus on methodology and binding mode)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is central to understanding the binding mode of derivatives based on the this compound scaffold.

The docking process generally involves:

Preparation of Structures: High-quality 3D structures of both the ligand (the biphenyl acrylic acid derivative) and the protein are required. The protein structure is typically obtained from the Protein Data Bank (PDB) or predicted using tools like AlphaFold.

Defining the Binding Site: A specific region of the protein, usually the known active site or a predicted binding pocket, is defined as the search space for the docking algorithm.

Ligand Sampling and Scoring: The docking software samples a large number of possible conformations and orientations of the ligand within the binding site. Each of these "poses" is evaluated using a scoring function, which estimates the binding affinity. The pose with the best score is predicted as the most likely binding mode.

Analysis of the resulting protein-ligand complex can reveal key interactions:

Hydrogen Bonds: The carboxylic acid group of the scaffold is a prime candidate for forming hydrogen bonds with polar amino acid residues (e.g., Arginine, Serine, Tyrosine).

Hydrophobic Interactions: The biphenyl core can fit into hydrophobic pockets of the protein, interacting with nonpolar residues like Leucine, Valine, and Phenylalanine.

Salt Bridges: If the carboxylic acid is deprotonated (carboxylate), it can form strong ionic interactions (salt bridges) with positively charged residues such as Lysine or Arginine. nih.gov

Docking studies on biphenyl carboxylic acid inhibitors of matrix metalloproteinase-3 (MMP-3) have shown that the binding conformations obtained from docking are crucial for building accurate 3D-QSAR models. researchgate.net These studies confirm that hydrophobic interactions between the biphenyl rings and the binding pocket are significant. researchgate.net The methodology often uses a "soft" scoring function that allows for small steric clashes, acknowledging that both protein and ligand can be flexible. nih.gov

Development of Molecular Probes and Chemical Tools for Biological Systems

The this compound scaffold can be adapted for use as a molecular probe or chemical tool to study biological systems. Fluorescent molecular probes, for example, are powerful tools for cell imaging and tracking biological processes in real-time. nih.gov

Developing a molecular probe from this scaffold would involve covalently attaching a fluorescent reporter group (a fluorophore) to the core structure. The design must ensure that:

The modified compound retains its ability to bind to the desired biological target.

The fluorescence properties of the probe change upon binding, for example, by increasing in intensity ("switch-on" probe).

The probe is cell-permeable and can reach its target within a living cell.

The biphenyl moiety itself has intrinsic fluorescence, but this is often not optimal for biological imaging. A more common strategy is to append a well-characterized fluorophore, such as a BODIPY dye or a cyanine (B1664457) derivative. ucm.esbiorxiv.org These probes can be designed to target specific organelles like the nucleus or mitochondria, providing detailed information at a subcellular level. nih.govnih.gov The development of such tools allows for the visualization of enzyme activity, protein localization, and other dynamic cellular events. rsc.org

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Strategies (Conceptual focus)

Both SBDD and LBDD represent major conceptual strategies in modern drug discovery, and the this compound scaffold is amenable to both approaches.

Structure-Based Drug Design (SBDD): SBDD relies on the known 3D structure of the biological target. huashen.bio The cycle of SBDD involves:

Docking: A lead compound, such as a derivative of the biphenyl acrylic acid scaffold, is docked into the target's binding site to predict its binding mode.

Analysis: The predicted complex is analyzed to identify opportunities to improve binding affinity or selectivity. For example, an unoccupied hydrophobic pocket adjacent to the ligand suggests that adding a hydrophobic group to the scaffold could enhance binding.

Design and Synthesis: New derivatives are designed based on this analysis and then synthesized.

Testing: The new compounds are tested for biological activity. X-ray crystallography of the new ligand bound to the protein can provide definitive structural information to guide the next cycle of design.

This iterative process was used to develop potent and selective inhibitors of the protein kinase PKMYT1 from 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives, where X-ray co-crystal structures confirmed key binding interactions that were introduced through rational design. nih.gov

Ligand-Based Drug Design (LBDD): LBDD is used when the structure of the target is unknown. It relies on the knowledge of a set of molecules that are known to be active.

Pharmacophore Modeling: A set of active ligands is structurally aligned, and a 3D pharmacophore model is generated. This model represents the key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) and their spatial arrangement necessary for activity.

Database Screening: A database of virtual compounds can be screened to find other molecules that fit the pharmacophore model. The this compound scaffold could be used as a template to design a focused library of compounds that match the pharmacophore.

QSAR (Quantitative Structure-Activity Relationship): A statistical model is built that correlates the chemical properties of the molecules with their biological activity. This model can then be used to predict the activity of new, unsynthesized derivatives. researchgate.net

These two strategies are often used together. For example, a ligand-based pharmacophore might be used to find initial hits, which are then optimized using a structure-based approach once the target structure becomes available.

Applications in Materials Science and Interdisciplinary Research Non Therapeutic

Precursor for Advanced Polymeric Materials

As a monomer, 3-([1,1'-Biphenyl]-3-yl)acrylic acid serves as a foundational component for high-performance polymers. Commercial suppliers classify it as a material building block for polymer science, indicating its primary use is in the synthesis of novel polymeric systems. researchgate.netbldpharm.com The incorporation of this monomer into a polymer backbone is intended to bestow specific properties derived from its constituent parts.

The design of this compound is a clear example of a functional monomer, where distinct chemical groups are brought together to create a polymer with tailored characteristics. nih.gov The function of each component part can be analyzed to understand its intended role in the final polymer.

The acrylic acid portion provides two key features:

A polymerizable vinyl group: This C=C double bond is susceptible to free-radical polymerization, allowing it to form the carbon-carbon backbone of a polyacrylate chain.

A carboxylic acid group: This polar functional group can increase adhesion to substrates, improve solubility in certain solvents, and provide a site for post-polymerization modification or cross-linking. nih.gov

The biphenyl (B1667301) side chain is a rigid, aromatic structure that can impart several desirable properties to a polymer, including:

Thermal Stability: The rigid structure of biphenyl rings enhances the thermal resistance of the polymer backbone. psu.edutandfonline.com

Mechanical Strength: Incorporation of rigid moieties often leads to polymers with higher glass transition temperatures (Tg) and improved mechanical toughness. psu.edu

Optical Properties: Aromatic side chains, particularly biphenyl, are known to increase the refractive index of polymers, a crucial property for optical applications. researchgate.net

Electronic Properties: The π-conjugated system of the biphenyl group facilitates charge transport, making it suitable for electronic and optoelectronic applications. alfa-chemistry.comnih.gov

Below is a data table summarizing the functional design of the monomer.

Interactive Data Table: Functional Analysis of this compound
Molecular Component Primary Function in Polymerization Resulting Polymer Property
Acrylic Group (C=C-COOH) Polymerizable unit; functional handle Forms polymer backbone; provides sites for cross-linking, improves adhesion
Biphenyl Group (C₆H₅-C₆H₄-) Rigid aromatic side chain Enhances thermal stability, mechanical strength, and refractive index; provides electronic conductivity

While the homopolymer of this compound would exhibit the properties of the biphenyl unit most strongly, it is more commonly intended for use in copolymers and blends to fine-tune material properties. alfa-chemistry.com By copolymerizing it with other vinyl or acrylic monomers, a wide range of materials with precisely controlled characteristics can be achieved. Modern controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can be employed to synthesize block copolymers with well-defined architectures. bldpharm.com

Such copolymers could blend the properties of the biphenyl unit with those of other monomers. For instance, copolymerizing with a soft monomer like butyl acrylate (B77674) could yield a tough but flexible film, while copolymerizing with a monomer like styrene (B11656) could further enhance thermal and mechanical properties.

The following table outlines potential comonomers and the predicted properties of the resulting copolymers.

Interactive Data Table: Potential Copolymers and Their Properties
Comonomer Polymerization Method Potential Copolymer Architecture Expected Properties
Methyl Methacrylate (B99206) Free Radical, ATRP, RAFT Random, Block High optical clarity, rigidity, weather resistance
n-Butyl Acrylate Free Radical, ATRP, RAFT Random, Block Flexibility, adhesion, low glass transition temperature
Styrene Free Radical, ATRP Random, Block High refractive index, dielectric properties, rigidity
2-Hydroxyethyl Acrylate Free Radical, ATRP, RAFT Random, Block Hydrophilicity, cross-linking sites, improved adhesion

Organic Optoelectronics and Photonic Applications

The electronic properties of the biphenyl moiety make polymers derived from this compound promising candidates for use in organic electronic devices. alfa-chemistry.com Biphenyl-containing materials are widely used in organic semiconductors due to their rigid structure, good thermal stability, and effective charge transport capabilities. alfa-chemistry.combohrium.com

In OLEDs, materials with biphenyl groups are often used as host materials in the emissive layer or as components in the charge-transporting layers. alfa-chemistry.comresearchgate.net The rigidity of the biphenyl unit helps to create a stable morphological film and can prevent the aggregation-induced quenching of light-emitting dopants. Its π-conjugated system provides pathways for charge carriers (holes and electrons) to move through the material. alfa-chemistry.com

A polymer or copolymer of this compound could be integrated into an OLED in several ways:

Polymeric Host Material: The polymer could form a solid-state matrix for phosphorescent or fluorescent emitter molecules in the emissive layer.

Hole-Transporting Layer (HTL): The biphenyl groups can facilitate the transport of holes from the anode towards the emissive layer. Polymers containing these units are investigated for use in solution-processed HTLs. acs.org

Electron-Blocking Layer: The high highest occupied molecular orbital (HOMO) energy level of some biphenyl compounds allows them to be used to confine electrons within the light-emitting layer, increasing the probability of recombination and light emission. alfa-chemistry.com

The potential roles are summarized in the table below.

Interactive Data Table: Potential Roles of Poly(this compound) in OLEDs
OLED Component Function Role of Biphenyl Moiety
Emissive Layer (Host) Provides a solid matrix for light-emitting dopants Energy transfer, prevents aggregation, provides charge transport
Hole-Transport Layer (HTL) Transports positive charges (holes) to the emissive layer Facilitates hole mobility through π-stacking
Electron-Blocking Layer (EBL) Prevents electrons from passing through the emissive layer Provides a suitable energy barrier for electrons

The same electronic properties that make biphenyl derivatives useful for OLEDs also make them candidates for organic solar cells. bohrium.comchemmethod.com In OPVs, a blend of an electron-donating and an electron-accepting material (a bulk heterojunction) absorbs light to create excitons, which are then separated into free charges to generate a current. Biphenyl-containing compounds can be engineered to act as either the donor or acceptor component. chemmethod.comgoogle.com

Theoretical studies using density functional theory (DFT) on new organic compounds based on biphenyl have been conducted to determine their electronic and optical properties (such as HOMO/LUMO energy levels and absorption spectra) to assess their suitability for solar cell applications. chemmethod.com The addition of biphenyl compounds as additives to the photoactive layer has also been shown to improve the power conversion efficiency of organic solar cells. google.com While the principle is established, specific experimental data for polymers derived from this compound in OPV devices is not yet prevalent in the literature.

Role in Catalysis and Supramolecular Catalysis

While there is no direct evidence of this compound itself acting as a catalyst, polymers derived from it hold potential in the field of catalysis. Specifically, poly(acrylic acid) is known to be an effective support material for catalysts. researchgate.net The carboxylic acid groups along the polymer chain can act as anchoring sites for metal ions. Subsequent chemical reduction can then form highly dispersed metal nanoparticles stabilized within the polymer matrix. These polymer-supported catalysts are often more stable and easier to recover and recycle than their unsupported counterparts.

A copolymer containing this compound could offer a sophisticated support structure. The biphenyl side chains could influence the polymer's morphology, solubility, and interaction with organic substrates, potentially modulating the accessibility and activity of the embedded catalytic nanoparticles. This remains a speculative but scientifically plausible area for future research.

Ligand Design for Metal-Catalyzed Reactions

The biphenyl and carboxylic acid components of this compound offer potential as a ligand in metal-catalyzed reactions. While direct studies employing this specific molecule as a ligand are not extensively documented, the principles of ligand design suggest its applicability. The carboxylic acid group can coordinate to a metal center, and the biphenyl scaffold can be tailored to influence the steric and electronic environment of the catalyst.

Palladium-catalyzed cross-coupling reactions, for instance, are a cornerstone of modern synthetic chemistry, and the design of effective ligands is crucial for their success. Bimetallic Pd(III) complexes have been implicated in such reactions, challenging the traditional Pd(II)/Pd(IV) catalytic cycles and opening new avenues for mechanistic exploration and catalyst design. nih.govnih.gov The biphenyl framework is a common feature in ligands for palladium catalysis, and the acrylic acid portion of the molecule could serve to anchor the ligand to a support or to modulate its solubility and electronic properties.

The synthesis of terephthalic acid from bio-based isoprene (B109036) and acrylic acid has been achieved using a TiCl4 catalyst, with subsequent aromatization catalyzed by Pd(0). researchgate.net This highlights the role of acrylic acid derivatives in metal-catalyzed processes. The presence of the biphenyl group in this compound could offer advantages in terms of catalyst stability and selectivity in similar transformations.

Self-Assembled Catalytic Systems

The ability of molecules to spontaneously organize into well-defined structures is a powerful tool in the creation of functional materials. The structure of this compound, with its planar biphenyl group and hydrogen-bonding carboxylic acid, is conducive to self-assembly. Research on similar molecules, such as biphenyl-3,3',5,5'-tetracarboxylic acid, has demonstrated the formation of stable bilayers and monolayers at the liquid-solid interface, driven by hydrogen bonding and π-stacking interactions. researchgate.net

Such self-assembled structures can serve as templates or scaffolds for the creation of catalytic systems. For example, poly(acrylic acid) has been used as a catalyst to trigger the self-assembly of low-molecular-weight gelators into robust hydrogels. rsc.org This demonstrates the potential for the acrylic acid moiety to participate in and direct self-assembly processes. By incorporating metal ions into these self-assembled structures, it is conceivable to create organized catalytic environments with enhanced activity and selectivity. The biphenyl groups would provide a rigid framework, while the acrylic acid groups could both drive the assembly and bind to catalytic metal centers.

The catalytic activity of copolymer hydrogels based on (3-acrylamidopropyl) trimethyl ammonium (B1175870) chloride and acrylonitrile (B1666552) has been demonstrated in the reduction of 4-nitrophenol, showcasing the utility of acrylic acid-derived polymers in catalysis. nanochemres.org

Analytical Chemistry Applications

In the field of analytical chemistry, the unique chemical properties of this compound can be harnessed for the development of derivatization agents and fluorescent probes, enhancing the detection and quantification of various analytes.

Derivatization Agents for Chromatographic Analysis

High-performance liquid chromatography (HPLC) is a powerful technique for separating and analyzing complex mixtures. However, some analytes lack a suitable chromophore or fluorophore for sensitive detection. Chemical derivatization is a strategy used to overcome this limitation by attaching a UV-absorbing or fluorescent tag to the analyte molecule. nih.gov

The carboxylic acid group of this compound can be activated and reacted with nucleophilic functional groups, such as amines and alcohols, to form stable derivatives. The biphenyl moiety provides a strong chromophore, enabling sensitive UV detection. While 2,3-Dihydroxy-biphenyl has been described as a derivatizing reagent for GC analysis, the principle of using a biphenyl structure to enhance detection is well-established. sigmaaldrich.com

The analysis of fatty acids and sialic acids in biological samples has been improved through derivatization strategies that enhance their chromatographic behavior and detection by mass spectrometry. nih.govnih.gov For instance, 4-amino-1-benzylpiperidine (B41602) has been used to derivatize fatty acids, and 3-nitrophenylhydrazine (B1228671) has been employed for sialic acids. nih.govrsc.org The structural features of this compound make it a candidate for similar applications, particularly for analytes containing primary and secondary amines.

Analyte Class Derivatization Reaction Potential Advantage of this compound
Primary/Secondary AminesAmide bond formationStrong UV absorbance from the biphenyl group
AlcoholsEster bond formationEnhanced hydrophobicity for reversed-phase HPLC
ThiolsThioester bond formationPotential for specific interactions with the biphenyl ring

Fluorescent Probes for Sensing Applications

The biphenyl core of this compound is a known fluorophore, and its fluorescence properties can be sensitive to the local environment. This opens up the possibility of using this compound or its derivatives as fluorescent probes for the detection of various analytes, including metal ions.

Research has shown that novel biphenyl-based acrylate and methacrylate compounds exhibit interesting fluorescence properties that are dependent on the solvent environment. nih.gov The synthesis and characterization of these molecules demonstrate the potential for tuning the photophysical properties of biphenyl-acrylates.

Furthermore, fluorescent probes based on acrylic acid phenyl esters have been developed for the detection of biological thiols like cysteine. nih.gov The mechanism often involves a Michael addition of the thiol to the acrylic double bond, leading to a change in the fluorescence signal. The combination of the biphenyl fluorophore and the acrylic acid functionality in this compound provides a platform for designing similar "turn-on" or "turn-off" fluorescent sensors. The carboxylic acid group could also act as a binding site for metal ions, leading to changes in the fluorescence emission upon coordination. The synthesis of non-conjugated polymer nanoparticles with green fluorescence through the in situ polymerization of acrylic acid-based monomers further underscores the versatility of acrylic acid in creating fluorescent materials. polyu.edu.hk

Liquid Crystal Materials and Display Technologies

The rigid, elongated structure of the biphenyl group is a common feature in molecules that exhibit liquid crystalline properties. Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and they are the fundamental components of the ubiquitous liquid crystal displays (LCDs). tcichemicals.com

The molecular shape of this compound, with its rigid biphenyl core and a flexible acrylic acid tail, is characteristic of a calamitic (rod-like) mesogen. The ability to form ordered phases, such as nematic or smectic phases, is a prerequisite for liquid crystal applications. tcichemicals.com

Studies on biphenyl derivatives have shown that modifications to the molecular structure, such as the length of terminal alkoxy chains, can significantly influence the mesomorphic properties, including the type of liquid crystal phase and its thermal stability. mdpi.com Polyacrylates with biphenyl moieties in the side chain have been synthesized and shown to exhibit smectic liquid crystal phases. researchgate.net This indicates that polymers derived from this compound could also possess liquid crystalline properties.

The esterification of the carboxylic acid group in this compound with various alcohol chains would lead to a homologous series of compounds. The investigation of their transition temperatures and mesophase behavior would be a crucial step in evaluating their potential for use in liquid crystal mixtures for display technologies.

Derivative of this compound Potential Liquid Crystal Phase Influencing Factors
Alkyl estersNematic, SmecticLength and branching of the alkyl chain
Polymers (Polyacrylates)SmecticMolecular weight, spacer length between backbone and mesogen
Chiral derivativesChiral Nematic (Cholesteric), Ferroelectric SmecticNature and position of the chiral center

Future Directions, Research Challenges, and Emerging Opportunities

Development of Sustainable and Economical Synthetic Routes

The current industrial production of bulk chemicals like acrylic acid relies heavily on petrochemical feedstocks and energy-intensive processes. nih.govmdpi.com For specialty chemicals such as 3-([1,1'-Biphenyl]-3-yl)acrylic acid, synthetic routes often involve multi-step procedures that can generate significant waste. A primary future direction is the development of sustainable and cost-effective synthetic methods.

Research is focused on adopting principles of green chemistry, which include:

Renewable Feedstocks: Investigating bio-based starting materials is a key goal. nih.gov Routes starting from biomass-derived platform chemicals like furfural (B47365) or lactic acid are being developed for simple acrylic acid and could serve as a model. nih.govresearchgate.netrenewable-carbon.euazom.com The challenge lies in efficiently converting these simple precursors into the more complex biphenyl (B1667301) structure.

Catalytic Efficiency: Moving away from stoichiometric reagents to highly efficient and recyclable catalytic systems is crucial. This includes exploring photocatalysis and aerobic oxidations which use light and air as green reagents. nih.govresearchgate.net For the biphenyl component, advancements in cross-coupling reactions like the Suzuki-Miyaura and Negishi reactions are moving towards using more benign catalysts and solvent systems. rsc.org

Atom Economy and Waste Reduction: Future synthetic designs will need to maximize the incorporation of all starting materials into the final product, minimizing waste. nih.gov This involves designing reaction pathways that avoid protective groups and reduce the number of purification steps.

Green Chemistry ApproachPotential Application to this compound Synthesis
Use of Renewable Feedstocks Exploring pathways from bio-derived aromatics and acrylic acid precursors. nih.govresearchgate.net
Environmentally Benign Solvents Replacing traditional organic solvents with water or bio-derived solvents. nih.gov
Catalysis Employing reusable solid-acid catalysts, photocatalysts, or biocatalysts to replace hazardous reagents. nih.govmdpi.com
Energy Efficiency Utilizing lower-temperature processes, potentially enabled by photocatalysis or novel catalysts. nih.govresearchgate.net

Exploration of Novel Reactivity and Unforeseen Chemical Transformations

The chemical structure of this compound, featuring a conjugated acrylic acid moiety and a biphenyl system, offers rich opportunities for exploring novel reactivity. researchgate.net Future research will likely focus on uncovering chemical transformations beyond standard functional group manipulations.

Key areas of exploration include:

Novel Polymerization Reactions: The acrylic double bond is a handle for polymerization. researchgate.net Research into novel polymerization techniques could yield advanced polymers with unique properties conferred by the bulky and rigid biphenyl group. nih.govresearchgate.net

C-H Activation: Direct functionalization of the biphenyl rings through C-H activation would represent a highly atom-economical method to create a diverse library of derivatives, bypassing the need for pre-functionalized starting materials.

Asymmetric Transformations: Developing catalytic asymmetric reactions to control the stereochemistry of additions to the acrylic double bond could lead to the synthesis of chiral compounds with potential applications in pharmacology.

Multicomponent Reactions: Designing one-pot reactions where the biphenyl acrylic acid core is assembled from three or more simple starting materials could dramatically increase synthetic efficiency.

Integration with Advanced Technologies (e.g., Flow Chemistry, AI-driven synthesis)

The synthesis and development of complex molecules are being revolutionized by advanced technologies. Integrating these tools is essential for accelerating research into this compound.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better temperature and pressure control, and easier scalability. mdpi.comacs.orgnih.gov For potentially hazardous reactions or for precise control over polymerization, flow reactors could be transformative. mdpi.comacs.org The synthesis of cinnamide derivatives, which are structurally related, has already been shown to be highly efficient in continuous-flow microreactors. mdpi.com

AI-Driven Synthesis: Artificial intelligence (AI) and machine learning are becoming powerful tools in chemical synthesis. synthiaonline.comnih.gov AI algorithms can analyze vast datasets of chemical reactions to predict novel and optimal synthetic pathways, reducing the need for extensive trial-and-error experimentation. preprints.orgresearchgate.net This technology can be used to design the most efficient route to this compound and predict the properties of its derivatives. preprints.org

TechnologyBenefit for this compound Research
Flow Chemistry Improved reaction safety, higher yields, easier scale-up, and potential for automation. acs.orgnih.gov
AI/Machine Learning Prediction of optimal synthetic routes, accelerated discovery of derivatives with desired properties. synthiaonline.comresearchgate.net
Automated Synthesis Platforms Robotic systems can perform AI-designed syntheses, enabling high-throughput screening of new derivatives. nih.gov

Addressing Challenges in Scale-Up and Industrial Production

Transitioning a synthetic route from a laboratory scale to industrial production presents numerous challenges. For a specialty chemical like this compound, these hurdles include managing costs, ensuring safety, and maintaining product quality.

Key challenges to address are:

Cost of Goods: The price of starting materials and catalysts for multi-step syntheses can be high. Economical routes are paramount for commercial viability. mdpi.com

Process Safety and Hazard Management: Scaling up reactions can introduce new safety risks. A thorough understanding of reaction thermodynamics and potential byproducts is essential.

Purification and Impurity Profile: Achieving high purity on a large scale can be difficult and costly. Developing efficient crystallization or chromatography methods is crucial.

Supply Chain and Infrastructure: Sourcing starting materials and having the appropriate reactor technology are critical considerations for industrial production. mordorintelligence.com

Overcoming these challenges will require close collaboration between academic chemists and chemical engineers to develop processes that are not only scientifically elegant but also robust, safe, and economical.

Identification of New Interdisciplinary Applications

The true potential of this compound will be realized through its application in diverse scientific and technological fields. The combination of the biphenyl group, known for its role in liquid crystals and bioactive molecules, and the versatile acrylic acid moiety suggests several promising interdisciplinary applications. researchgate.netnih.gov

Materials Science: As a monomer, it could be used to create specialty polymers, such as polyacrylates or polyesters. researchgate.netresearchgate.net The rigid biphenyl unit could impart high thermal stability, unique optical properties, or liquid crystalline behavior, making these materials suitable for advanced electronics or coatings.

Medicinal Chemistry: Cinnamic acid and biphenyl derivatives are scaffolds in many pharmacologically active compounds, exhibiting anti-inflammatory, antimicrobial, and anticancer properties. mdpi.comnih.govnih.gov this compound could serve as a novel building block for designing drugs that target a range of diseases.

Electrochemistry: The conductive properties of conjugated systems make this compound a candidate for developing new materials for electrochemical sensors or organic electronics. mdpi.com For instance, it could be polymerized onto an electrode surface to create a sensor for detecting specific analytes. mdpi.com

Roadmap for Continued Academic Inquiry and Innovation

To unlock the full potential of this compound, a concerted research effort is needed. A possible roadmap for future work would involve a phased approach:

Phase 1: Foundational Synthesis & Characterization:

Develop and optimize a highly efficient, sustainable, and scalable synthesis using modern catalytic methods and advanced technologies like flow chemistry.

Conduct a thorough investigation of the compound's fundamental reactivity, exploring novel transformations of both the biphenyl and acrylic acid moieties.

Phase 2: Derivative Library Generation and Property Screening:

Utilize high-throughput synthesis and AI-driven design to create a diverse library of derivatives with systematic variations to the core structure.

Screen this library for key physical, optical, electronic, and biological properties to identify promising candidates for specific applications.

Phase 3: Application-Focused Development:

For Materials: Synthesize and characterize polymers derived from promising monomers, evaluating their performance in target applications like specialty coatings or electronic components.

For Medicine: Conduct medicinal chemistry campaigns on bioactive "hits" to optimize their potency, selectivity, and pharmacokinetic profiles.

For Electrochemistry: Fabricate and test prototype electrochemical devices, such as sensors, using the most suitable derivatives.

Phase 4: Interdisciplinary Collaboration and Commercialization:

Foster collaborations between synthetic chemists, materials scientists, pharmacologists, and engineers to accelerate the development of real-world applications.

Address scale-up and manufacturing challenges to pave the way for potential commercialization of resulting technologies and products.

By following such a roadmap, the scientific community can systematically explore the landscape of possibilities offered by this intriguing molecule, transforming it from a chemical curiosity into a valuable component in next-generation technologies.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 3-([1,1'-Biphenyl]-3-yl)acrylic acid in laboratory settings?

  • Methodological Guidance :

  • Personal Protective Equipment (PPE) : Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (P95 masks) is advised for dust control .
  • Ventilation : Ensure local exhaust ventilation to minimize aerosol formation. Avoid dust generation during weighing or transfer .
  • First Aid : For skin contact, wash with soap and water; for eye exposure, rinse with water for ≥15 minutes. Seek medical attention if irritation persists .
  • Storage : Keep in a dry, cool environment away from incompatible materials. Monitor container integrity to prevent moisture ingress .

Q. What synthetic routes are available for this compound?

  • Methodological Guidance :

  • Suzuki-Miyaura Coupling : A robust method for biphenyl systems. Use 3-bromoacrylic acid derivatives and arylboronic acids with Pd catalysts (e.g., Pd(PPh₃)₄). Optimize solvent (THF/toluene) and base (K₂CO₃) for cross-coupling efficiency .
  • Acid-Catalyzed Condensation : React biphenyl-3-carbaldehyde with malonic acid under acidic conditions (e.g., piperidine/acetic acid). Monitor reaction progress via TLC or HPLC .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Guidance :

  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Compare retention times with standards .
  • Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., biphenyl proton signals at δ 7.4–7.8 ppm) and HRMS for molecular ion validation .
  • X-ray Crystallography : Resolve crystal structure to verify stereochemistry and intermolecular interactions, as demonstrated for related biphenyl carboxylic acids .

Advanced Research Questions

Q. How can discrepancies in reported physicochemical properties (e.g., melting point, solubility) be resolved?

  • Methodological Guidance :

  • Differential Scanning Calorimetry (DSC) : Determine melting behavior with controlled heating rates (e.g., 10°C/min) under inert atmosphere to avoid decomposition .
  • Solubility Studies : Use shake-flask methods in buffered solutions (pH 1–13) or solvents (DMSO, ethanol). Quantify via UV-Vis spectrophotometry .
  • Computational Modeling : Predict properties (logP, pKa) using software like COSMOtherm or ACD/Labs to cross-validate experimental data .

Q. What strategies mitigate decomposition during storage or reactions?

  • Methodological Guidance :

  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) over 4–8 weeks. Monitor via HPLC for byproduct formation .
  • Inert Atmosphere Storage : Store under nitrogen or argon to prevent oxidation. Use amber glass vials to limit photodegradation .
  • Additive Screening : Evaluate antioxidants (e.g., BHT) or chelating agents (EDTA) to suppress free radical pathways .

Q. How can researchers address the lack of toxicological data for this compound?

  • Methodological Guidance :

  • In Vitro Assays : Perform cytotoxicity screening (e.g., MTT assay on HepG2 cells) and genotoxicity tests (Ames test) .
  • Comparative Toxicology : Extrapolate data from structurally similar compounds (e.g., biphenyl-4-carboxylic acid derivatives) while noting substituent-specific effects .
  • Metabolite Identification : Use LC-MS/MS to profile Phase I/II metabolites in hepatic microsomes, identifying potential reactive intermediates .

Q. What experimental designs optimize reaction yields in biphenylacrylic acid synthesis?

  • Methodological Guidance :

  • DoE (Design of Experiments) : Vary catalyst loading (0.5–5 mol%), temperature (60–120°C), and solvent polarity to identify optimal conditions .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 24 hr) while maintaining yield. Compare energy efficiency with conventional heating .
  • Byproduct Analysis : Use GC-MS to identify side products (e.g., decarboxylated derivatives) and adjust stoichiometry to minimize their formation .

Key Data Gaps and Recommendations

  • Physicochemical Properties : No reported melting point, solubility, or logP values. Prioritize experimental characterization using DSC and shake-flask methods .
  • Ecotoxicity : No data on biodegradability or bioaccumulation. Conduct OECD 301/305 guidelines testing for environmental risk assessment .

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Feasible Synthetic Routes

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3-([1,1'-Biphenyl]-3-yl)acrylic acid
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3-([1,1'-Biphenyl]-3-yl)acrylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.